3-(But-2-yne-1-sulfonyl)benzoic acid
Description
3-(But-2-yne-1-sulfonyl)benzoic acid (chemical formula: C₁₁H₁₀O₄S, molecular weight: 238.26 g/mol) is a benzoic acid derivative featuring a sulfonyl group (-SO₂-) attached to a but-2-yne moiety at the 3-position of the aromatic ring (Figure 1). This compound combines the acidity of the carboxylic acid group with the electron-withdrawing properties of the sulfonyl group and the rigidity of the alkyne substituent, making it a structurally unique molecule. Its applications span organic synthesis, medicinal chemistry, and materials science, where its reactivity and stability are leveraged for designing functionalized compounds .
Properties
IUPAC Name |
3-but-2-ynylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWNXZCHZUEJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-yne-1-sulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with but-2-yn-1-ylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-yne-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
One of the promising applications of 3-(but-2-yne-1-sulfonyl)benzoic acid is in anti-cancer research. Studies have shown that sulfonyl-containing compounds can inhibit specific cancer cell lines by targeting mitotic processes. For example, compounds that share structural similarities with this compound have been reported to inhibit the kinesin HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division .
Inflammation and Pain Management
The compound may also exhibit anti-inflammatory properties, similar to other benzoic acid derivatives. Research into related compounds has demonstrated their ability to inhibit cyclooxygenase enzymes, which play a pivotal role in inflammation and pain pathways. This suggests that this compound could be explored for its potential to alleviate inflammatory conditions .
Biochemical Applications
Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its sulfonyl group can interact with active sites of various enzymes, potentially leading to the development of selective inhibitors for therapeutic targets such as carbonic anhydrases or proteases. The specificity and potency of such inhibitors can be assessed through biochemical assays, providing insights into their mechanisms of action .
Fluorescent Probes Development
The structural features of this compound allow for modifications that can yield fluorescent probes. These probes are essential for studying cellular processes and interactions at the molecular level. By attaching fluorophores to the compound, researchers can visualize cellular dynamics and protein interactions in real-time .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its reactive functional groups enable it to participate in various polymerization reactions, leading to materials with enhanced properties such as thermal stability and mechanical strength. These polymers could find applications in coatings, adhesives, and composites .
Case Studies
Mechanism of Action
The mechanism of action of 3-(But-2-yne-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Positional Isomers of Sulfonyl-Substituted Benzoic Acids
- 2-(Sulfooxy)benzoic Acid and 4-(Sulfooxy)benzoic Acid: These positional isomers (meta and para sulfonate esters) differ in the substitution pattern of the sulfonyl group. The ortho isomer (2-(sulfooxy)benzoic acid) exhibits higher steric hindrance near the carboxylic acid group, reducing its solubility in nonpolar solvents compared to 3-(but-2-yne-1-sulfonyl)benzoic acid. The para isomer (4-(sulfooxy)benzoic acid) demonstrates stronger intermolecular hydrogen bonding due to symmetry, enhancing crystallinity .
Thioether Derivatives
- 4-((3-Methylbut-2-en-1-yl)thio)benzoic Acid (3ka) : This compound replaces the sulfonyl group with a thioether (-S-) linkage. The absence of the electron-withdrawing sulfonyl group increases the electron density of the aromatic ring, reducing acidity (pKa ~4.2 vs. ~2.8 for this compound). The thioether also imparts greater lipophilicity, as evidenced by a logP value of 2.5 compared to 1.9 for the sulfonyl analogue .
Pyrazolinyl and Triazole Derivatives
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid : The pyrazolinyl substituent introduces a heterocyclic ring system, enhancing hydrogen-bonding capacity and hypoglycemic activity. Pharmacological studies show this compound reduces glycemia more effectively than tolbutamide, a standard antidiabetic drug, suggesting that heterocyclic substituents may improve bioactivity compared to alkyne-sulfonyl groups .
- 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole: This compound features a mesitylene-sulfonyl group attached to a triazole ring. The bulky mesitylene group increases steric hindrance, reducing membrane permeability but improving metabolic stability.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | logP | Key Feature(s) |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₀O₄S | 238.26 | ~2.8 | 1.9 | Alkyne-sulfonyl hybrid, high reactivity |
| 4-((3-Methylbut-2-en-1-yl)thio)benzoic acid | C₁₂H₁₄O₂S | 234.30 | ~4.2 | 2.5 | Thioether, lipophilic |
| 2-(Sulfooxy)benzoic acid | C₇H₆O₅S | 202.18 | ~1.5 | 0.8 | Ortho sulfonate ester, polar |
| 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C₁₁H₁₀N₂O₃ | 218.21 | ~3.0 | 1.2 | Pyrazolinyl group, hypoglycemic |
Biological Activity
3-(But-2-yne-1-sulfonyl)benzoic acid is a sulfonyl-substituted benzoic acid derivative that has garnered attention in chemical biology for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is C₁₀H₉NO₄S, which features a benzoic acid moiety with a sulfonyl group attached to a butyne chain. This structural configuration is pivotal for its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound indicates several areas of potential efficacy, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various strains of bacteria.
- Enzyme Inhibition : The sulfonyl group can act as a covalent warhead, potentially inhibiting specific enzymes involved in metabolic pathways.
- Antitumor Effects : There are indications that derivatives of sulfonyl benzoic acids can influence cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzoic acid derivatives found that compounds similar to this compound exhibited moderate antibacterial activity against Gram-positive bacteria. For instance, in vitro tests demonstrated effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecium at concentrations around 125 µg/mL .
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit serine hydrolases, which play crucial roles in various physiological processes. The sulfonyl fluoride moiety acts as a covalent inhibitor, allowing for selective targeting of active site residues in these enzymes. For example, similar compounds have shown potent inhibition of fatty acid amide hydrolase (FAAH), with IC₅₀ values in the low nanomolar range .
Case Study 1: Inhibition of FAAH
In a study focused on the inhibition of FAAH, researchers utilized sulfonyl fluorides to explore their effects on gastrointestinal function and stress reactivity. The findings indicated that these compounds could significantly modulate enzyme activity, leading to potential therapeutic applications in pain management and anxiety disorders .
Case Study 2: Antitumor Activity
Another investigation into related compounds revealed that certain sulfonyl benzoic acids could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also possess antitumor properties, although more targeted studies are necessary to confirm these effects.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
